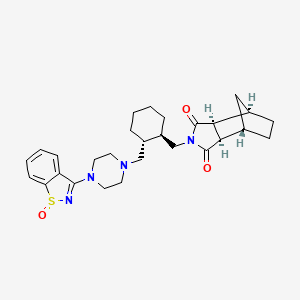
Unii-QX95ZN7H2D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-QX95ZN7H2D is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as 4-[(4-methylphenyl)sulfonyl]-2-thiophenecarboxamide and has a molecular formula of C14H13NO2S2.
Scientific Research Applications
Pharmacokinetic Studies
Lurasidone metabolite M10 has been used in pharmacokinetic studies. A liquid chromatography-mass spectrometry (LC-MS) assay was developed and validated for the quantification of lurasidone, an atypical antipsychotic drug, in rat plasma, bile, and urine . This assay can be used in pharmacokinetic studies of lurasidone in rats .
Treatment Adherence Testing
For lurasidone treatment adherence testing, an untargeted high-resolution mass spectrometry method was employed, using known positive human urine samples to identify the lurasidone metabolites and their relative abundance in urine .
Treatment of Schizophrenia
Lurasidone is a novel atypical antipsychotic drug that was recently approved for the treatment of schizophrenia . It has potent blocking activities for the dopamine D2 and serotonin 5-HT2A receptors .
4. Treatment of Depressive Symptoms in Schizophrenia Lurasidone is particularly effective on the depressive symptomatology of schizophrenia while also alleviating the positive and negative symptoms associated with the illness .
Treatment of First-Episode Psychosis
The efficacy of lurasidone in treating patients with first-episode psychosis who present with predominant depressive symptoms suggests that this medication may be a valuable treatment option not only for established cases of schizophrenia but also for individuals in the early stages of the illness .
Drug Development and Validation
The development and validation of the LC-MS method for the quantification of lurasidone in rat plasma, bile, and urine can be used in the drug development process and for the validation of new drugs .
Mechanism of Action
Target of Action
Lurasidone metabolite M10, also known as ID-14324, primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in regulating mood and cognition.
Mode of Action
Lurasidone metabolite M10 acts as an antagonist at D2, 5-HT2A, and 5-HT7 receptors . It binds with high affinity to these receptors, blocking their activity . This mixed serotonin and dopamine activity is thought to improve cognition . Antagonism of serotonin receptors can also improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .
Biochemical Pathways
The major biochemical pathways involved in the metabolism of Lurasidone metabolite M10 include oxidative N-dealkylation , hydroxylation of the norbornane ring, and S-oxidation . These pathways lead to the formation of two active metabolites, referred to as ID-14283 and ID-14326, and a major inactive metabolite, ID-11614 .
Pharmacokinetics
Lurasidone metabolite M10 is principally metabolized by cytochrome P450 (CYP) 3A4 . Its pharmacokinetic profile requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins . Lurasidone’s pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .
Result of Action
The molecular and cellular effects of Lurasidone metabolite M10’s action are primarily related to its antagonistic activity at D2, 5-HT2A, and 5-HT7 receptors . By blocking these receptors, it can improve cognition and reduce negative symptoms of psychoses .
Action Environment
The action of Lurasidone metabolite M10 is influenced by environmental factors such as the presence of food and the activity of CYP3A4 . It should be taken with at least 350 kcal of food to improve its bioavailability .
properties
IUPAC Name |
(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYJLJKDGQUHSJ-HTWOXQOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1809325-45-8 |
Source


|
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-(((1R,2R)-2-((4-(1-oxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)methyl)cyclohexyl)methyl)-, (3aR,4S,7R,7aS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809325458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-METHANO-1H-ISOINDOLE-1,3(2H)-DIONE, HEXAHYDRO-2-(((1R,2R)-2-((4-(1-OXIDO-1,2-BENZISOTHIAZOL-3-YL)-1-PIPERAZINYL)METHYL)CYCLOHEXYL)METHYL)-, (3AR,4S,7R,7AS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX95ZN7H2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



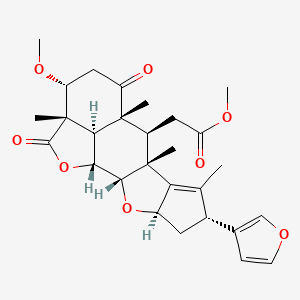
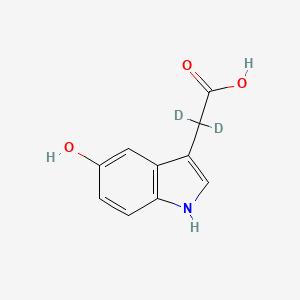
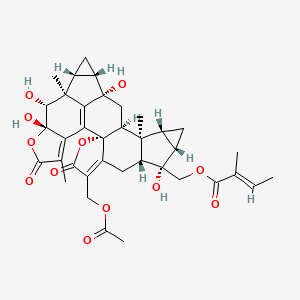
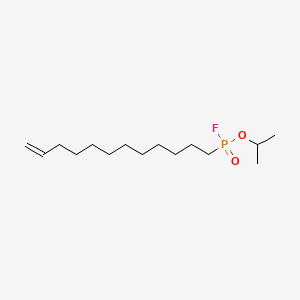
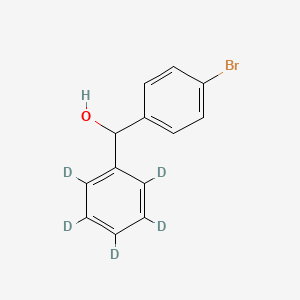
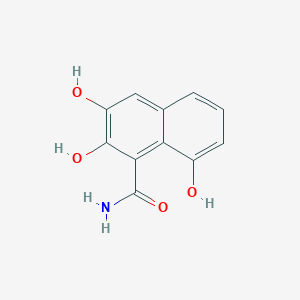
![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)

![3-Oxa-9-thia-4-azatricyclo[5.2.2.02,6]undeca-1,5,7-triene](/img/structure/B590916.png)
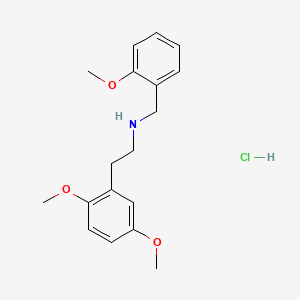
![2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590918.png)